molecular formula C9H12ClNOS B1478235 (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol CAS No. 1935918-60-7

(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1478235
CAS No.: 1935918-60-7
M. Wt: 217.72 g/mol
InChI Key: WGPPWTVZVBYNCR-UHFFFAOYSA-N
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Description

(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H12ClNOS and its molecular weight is 217.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c10-9-2-1-8(13-9)7-4-11-3-6(7)5-12/h1-2,6-7,11-12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPPWTVZVBYNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(S2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol is a derivative of pyrrolidine and thiophene, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, providing an overview of its pharmacological properties and potential applications.

Chemical Structure and Properties

The molecular formula of (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol is C10H12ClNOSC_{10}H_{12}ClNOS with a molecular weight of 229.73 g/mol. The presence of the chlorinated thiophene moiety is significant as it may influence the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol typically involves:

  • Formation of the Pyrrolidine Ring : This can be achieved through various synthetic strategies, including cyclization reactions.
  • Chlorination of Thiophene : The thiophene ring is chlorinated to introduce the chlorine substituent.
  • Final Assembly : The pyrrolidine and thiophene components are combined to yield the target compound.

The biological activity of (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol is primarily attributed to its ability to interact with various biological macromolecules, potentially acting as an enzyme inhibitor or receptor modulator. The presence of both the pyrrolidine and thiophene rings allows for diverse interactions through hydrogen bonding and hydrophobic interactions.

Pharmacological Studies

Recent studies have highlighted several pharmacological properties:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on viral proteases, particularly against SARS-CoV-2 .
  • Anti-inflammatory Effects : Compounds containing thiophene rings have been associated with anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders .

Case Study 1: Inhibition of Viral Proteases

In a study focusing on non-covalent inhibitors of SARS-CoV-2 papain-like protease (PLpro), derivatives similar to (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol demonstrated significant binding affinity to the enzyme's active site. This suggests that modifications to the thiophene and pyrrolidine structures can enhance antiviral efficacy .

Case Study 2: Anti-inflammatory Properties

A comparative analysis of various thiophene derivatives revealed that those with a pyrrolidine component exhibited reduced inflammatory markers in vitro. This was attributed to their ability to inhibit pro-inflammatory cytokine production.

Case Study 3: Neuropharmacological Activity

Research investigating the effects of thiophene-containing compounds on neurotransmitter receptors indicated that certain derivatives could act as selective modulators, influencing serotonin and dopamine pathways. This positions them as potential candidates for further development in neuropharmacology .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntiviralInhibition of viral proteases
Anti-inflammatoryReduced cytokine production
NeuropharmacologicalModulation of neurotransmitters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol

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